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The homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are

critical transcriptional co-activators that play a central role in regulating gene expression.[1][2]

By catalyzing the acetylation of lysine residues on histones and other proteins, p300/CBP

modulates chromatin structure and integrates multiple signaling pathways to control cellular

processes like proliferation, differentiation, and DNA repair.[3][4] Their dysregulation is

implicated in various diseases, including cancer, making them attractive therapeutic targets.[1]

[5]

This guide provides an objective comparison of two widely used small-molecule inhibitors of

p300/CBP: A-485 and C646. We will delve into their potency, selectivity, and cellular effects,

supported by experimental data and detailed protocols to aid researchers in selecting the

appropriate tool for their specific needs.

Mechanism of Action and Selectivity
Both A-485 and C646 function by targeting the catalytic HAT domain of p300 and CBP. They

are competitive with the acetyl-CoA cofactor, binding to the enzyme's active site and preventing

the transfer of acetyl groups to substrate proteins.[1][6]

A-485 is a highly potent and selective inhibitor of p300/CBP.[1][7] It was developed as a drug-

like chemical probe and demonstrates minimal activity against other HAT family members,
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including PCAF, GCN5, and TIP60, at concentrations up to 10 µM.[7] Furthermore, it shows

high selectivity against a panel of over 150 non-epigenetic targets.[7]

C646 is a well-established, reversible p300/CBP inhibitor.[6][8] It also displays preferential

selectivity for p300 over other acetyltransferases like PCAF and GCN5.[8][9] However, a key

consideration is that at higher concentrations (≥7 µM), C646 has been shown to inhibit histone

deacetylases (HDACs), indicating a lack of selectivity at an elevated dose range.[9]
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Caption: p300/CBP signaling pathway and point of inhibition.
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Quantitative Comparison of Inhibitor Potency
A-485 is significantly more potent than C646 in both biochemical and cellular assays. The table

below summarizes key quantitative metrics reported in the literature.

Parameter A-485 C646 Reference(s)

Biochemical Potency

p300 IC₅₀ 9.8 nM / 60 nM
Inactive up to 10 µM

(in one study)
[1][7][10]

CBP IC₅₀ 2.6 nM Not reported [10]

p300 Kᵢ Not reported 400 nM [8][9][11]

Cellular Potency

H3K27Ac EC₅₀ (PC-3

cells)
73 nM

Modest inhibition

observed
[1]

Note: IC₅₀ and Kᵢ values can vary based on assay conditions. The data presented is for

comparative purposes.

Cellular Effects
The difference in potency between the two inhibitors is reflected in their cellular activity.

Histone Acetylation: A-485 causes a dose-dependent decrease in cellular H3K27 and H3K18

acetylation, markers of p300/CBP activity, with an EC₅₀ in the nanomolar range.[1] C646 also

reduces H3 and H4 acetylation levels, but typically requires micromolar concentrations to

achieve significant effects.[8]

Cell Proliferation and Apoptosis: Both compounds have been shown to inhibit cell

proliferation and induce apoptosis in various cancer cell lines. A-485 selectively inhibits

proliferation in lineage-specific tumors, such as androgen receptor-positive prostate cancer

and certain hematological malignancies.[1] C646 induces cell cycle arrest and apoptosis in

cell lines including melanoma, non-small-cell lung cancer, and acute myeloid leukemia.[12]
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The higher potency of A-485 means these effects are observed at much lower

concentrations.

Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of p300/CBP inhibitors. Below

are representative protocols for key assays.

In Vitro p300 Histone Acetyltransferase (HAT) Assay
(Radioactive)
This biochemical assay directly measures the enzymatic activity of p300 and its inhibition.

Objective: To determine the IC₅₀ value of an inhibitor against p300 HAT activity.

Materials:

Recombinant human p300 enzyme

Histone H4 peptide (e.g., H4-15)

[³H]-Acetyl-CoA (radiolabeled cofactor)

Assay Buffer: 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA

Inhibitors (A-485, C646) dissolved in DMSO

Scintillation fluid and counter

Procedure:

Reaction Setup: Prepare a reaction mixture in the assay buffer containing 5 nM p300

enzyme and 100 µM H4-15 peptide substrate.

Inhibitor Addition: Add the test inhibitor (e.g., A-485 or C646) across a range of

concentrations. Ensure the final DMSO concentration is constant across all wells (typically

<5%). Include a DMSO-only control for 0% inhibition and a no-enzyme control for

background.
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Initiate Reaction: Start the reaction by adding [³H]-Acetyl-CoA.

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes) within the

linear range of the assay.

Stop Reaction & Spotting: Stop the reaction and spot the mixture onto filter paper.

Washing: Wash the filter paper to remove unincorporated [³H]-Acetyl-CoA.

Quantification: Measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the

DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)
This assay measures the effect of inhibitors on p300/CBP activity within a cellular context by

probing for specific histone acetylation marks.

Objective: To assess the dose-dependent effect of an inhibitor on H3K27 acetylation levels in

cells.

Materials:

Cell line of interest (e.g., PC-3 prostate cancer cells)

Cell culture medium and reagents

Inhibitors (A-485, C646) dissolved in DMSO

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-acetyl-H3K27, anti-total Histone H3

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Procedure:
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Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., A-485 from 1 nM

to 10 µM) or a DMSO vehicle control for a specified time (e.g., 3-24 hours).

Cell Lysis: Harvest the cells and lyse them to extract total protein. Determine protein

concentration using a BCA or Bradford assay.

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis.

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate with the primary antibody against acetyl-H3K27 overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging

system.

Analysis: Quantify the band intensities. Normalize the acetyl-H3K27 signal to the total

Histone H3 signal to control for loading differences. Plot the normalized signal against the

inhibitor concentration to determine the cellular EC₅₀.
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Caption: Comparative experimental workflow for inhibitor validation.

Conclusion and Recommendations
Both A-485 and C646 are valuable tools for studying the function of p300/CBP. However, they

serve different experimental needs.

A-485 is the superior choice for studies requiring high potency and selectivity. Its drug-like

properties and well-characterized profile, including a co-crystal structure with p300, make it an

excellent chemical probe for dissecting the specific catalytic functions of p300/CBP in cellular

and in vivo models with minimal confounding off-target effects.[1][13]
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C646, as one of the first-generation p300/CBP inhibitors, is widely cited and has been

instrumental in establishing the role of these co-activators in various biological processes.[8] It

remains a useful tool, particularly for replicating or building upon existing studies. However,

researchers must exercise caution regarding its lower potency and potential for off-target

HDAC inhibition at the higher concentrations often required for cellular effects.[9]

For future studies aiming for precise and unambiguous conclusions about the catalytic role of

p300/CBP, the use of the more potent and selective inhibitor, A-485, is highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to p300/CBP Inhibitors: A-485
versus C646]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605051#a-485-versus-c646-for-p300-cbp-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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